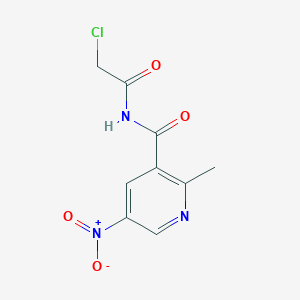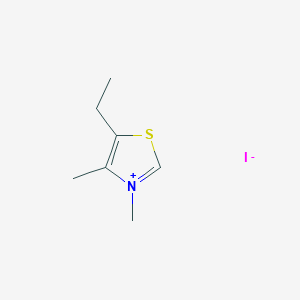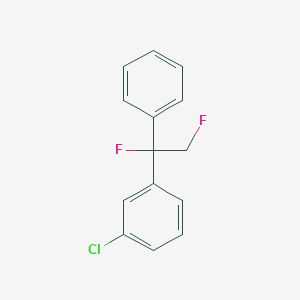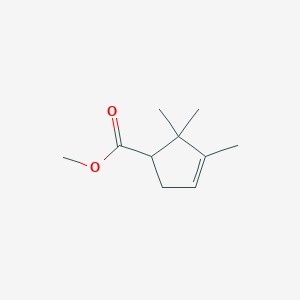
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is a chemical compound with the molecular formula C10H16O2. It is a derivative of cyclopentene, featuring a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various materials.
Mécanisme D'action
The mechanism of action of Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This reactivity is exploited in various chemical transformations and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: Similar structure but lacks the additional methyl groups.
Methyl 3-cyclopentene-1-carboxylate: Another related compound with a similar core structure.
Uniqueness
Methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate is unique due to the presence of three methyl groups, which influence its reactivity and physical properties. This structural feature distinguishes it from other cyclopentene derivatives and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
61014-40-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl 2,2,3-trimethylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-8(9(11)12-4)10(7,2)3/h5,8H,6H2,1-4H3 |
Clé InChI |
HLOKTALAKNKDBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


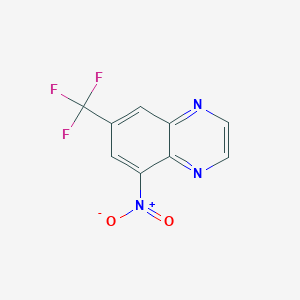

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

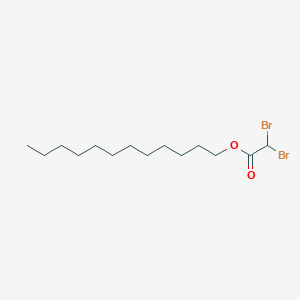

![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
